Oleic Acid N-Hydroxysuccinimide
CAS No.: 81480-40-2
Cat. No.: VC20821932
Molecular Formula: C22H37NO4
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81480-40-2 |
|---|---|
| Molecular Formula | C22H37NO4 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9- |
| Standard InChI Key | MAKGRQMFNNEEKW-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Properties
Oleic Acid N-Hydroxysuccinimide (CAS: 81480-40-2) is a reactive ester formed by the activation of oleic acid with N-hydroxysuccinimide. This compound possesses unique physicochemical properties that make it valuable for various biochemical applications. The molecule consists of the oleic acid chain connected to N-hydroxysuccinimide via an ester linkage, combining hydrophobic character with high reactivity toward nucleophiles.
The fundamental properties of Oleic Acid N-Hydroxysuccinimide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C22H37NO4 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate |
| Density (Predicted) | 1.03±0.1 g/cm³ |
| Boiling Point (Predicted) | 482.0±38.0 °C |
| Melting Point | 37-40 °C |
| Physical State | Solid at room temperature |
These properties reflect the compound's dual nature, combining the aliphatic chain characteristics of oleic acid with the reactive functional group of N-hydroxysuccinimide .
Structural Information and Identifiers
The chemical structure of Oleic Acid N-Hydroxysuccinimide features a cis (Z) configuration at the C9-C10 double bond of the oleic acid chain, which is characteristic of naturally occurring oleic acid. This configuration contributes significantly to the compound's physical properties and reactivity profile.
Key structural identifiers for this compound include:
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InChI: InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9-
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InChIKey: MAKGRQMFNNEEKW-KTKRTIGZSA-N
The molecule is also known by several alternative names in scientific literature, including 2,5-Dioxopyrrolidin-1-yl oleate, Oleic-NHS ester, Succinimidyl oleate, and 2,5-dioxoazolidinyl (9Z)octadec-9-enoate .
Synthesis Methods and Reaction Mechanisms
Carbodiimide-Mediated Synthesis
The most common approach to synthesizing Oleic Acid N-Hydroxysuccinimide involves carbodiimide-mediated coupling reactions. This synthetic route typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).
The synthesis generally follows a two-step process:
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Activation of oleic acid with a carbodiimide coupling agent to form an O-acylisourea intermediate
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Reaction with N-hydroxysuccinimide to form the stable NHS ester, with the concomitant formation of a urea derivative as a byproduct
Research has demonstrated that maintaining specific reaction conditions is crucial for optimal yield. For instance, in carbodiimide-mediated coupling, reduced temperatures (approximately 10°C) are recommended to increase the half-life of the O-acylisourea intermediate and prevent side reactions .
Detailed Reaction Protocol
A typical laboratory protocol for synthesizing Oleic Acid N-Hydroxysuccinimide involves:
"To a solution of fatty acid (1 mmol) in anhydrous CH2Cl2 (5 mL) were added NHS (1.1 mmol) and EDC.Cl (1.15 mmol). The reaction was stirred at room temperature for 2 h, the course of the reaction being monitored by TLC (CH2Cl2). CH2Cl2 was removed under vacuum. The oily residue was extracted with Et2O and brine (3x). The organic layer was dried over MgSO4 and filtered. Et2O was removed under vacuum to yield the N-hydroxysuccinimide ester."
Alternative protocols employ DMSO as the reaction medium, particularly when working with biomolecules that may have limited solubility in dichloromethane. The pH of the reaction medium is critically important, as noted in research: "the pH was lowered to 4 using a 0.1 M hydrochloric acid solution to promote the protonation necessary to the formation of the NHS-ester."
The reaction mechanism involves the protonation of the carbodiimide nitrogen, which facilitates nucleophilic attack by the carboxyl group of oleic acid. This protonation reduces electron density at the central carbon of the carbodiimide, making it more susceptible to nucleophilic attack .
Applications in Bioconjugation Chemistry
Peptide Modification and Synthesis
Chemical Reactivity and Stability Considerations
Reactivity Profile
The primary reactive site in Oleic Acid N-Hydroxysuccinimide is the NHS ester group, which exhibits high reactivity toward nucleophiles, particularly primary amines. This reactivity forms the basis of its utility in bioconjugation reactions, where it facilitates the formation of stable amide bonds.
The reaction proceeds through nucleophilic substitution at the carbonyl carbon, with N-hydroxysuccinimide serving as an excellent leaving group. This high reactivity enables efficient conjugation under mild conditions, making it particularly suitable for the modification of sensitive biomolecules.
While primary amines represent the most common reaction partners, Oleic Acid N-Hydroxysuccinimide can also react with other nucleophiles, albeit with varying degrees of efficiency:
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Primary amines (most reactive)
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Secondary amines
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Hydroxyl groups (under basic conditions)
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Thiols
Stability Parameters
NHS esters, including Oleic Acid N-Hydroxysuccinimide, are susceptible to hydrolysis, particularly under alkaline conditions. The stability of these compounds is influenced by several factors:
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pH of the environment - These esters show greatest stability at slightly acidic to neutral pH
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Temperature - Lower temperatures significantly enhance stability
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Solvent system - Stability is generally higher in aprotic solvents than in aqueous media
Research has noted that "The N-hydroxysuccinimide esters formed during the first stage have sufficient stability to allow a two-step reaction in which the conditions of the solution can be adjusted first to favor the formation of esters and subsequently adjusted to favor the amidation reaction." This controlled reactivity makes Oleic Acid N-Hydroxysuccinimide particularly valuable in multistep synthetic procedures.
Recent Research Developments
Self-Assembly Properties and Applications
Recent studies have investigated the self-assembly properties of oleic acid conjugates formed using Oleic Acid N-Hydroxysuccinimide as an intermediate. Research has employed various analytical techniques to characterize these assemblies: "Ultraviolet-visible spectroscopy (UV-Vis) was used to determine the critical micellar concentration (CMC) of the bioconjugate. Subsequently, light diffraction (DLS) was used to analyze the size of the resulting self-assembled structures."
These self-assembled structures have potential applications in:
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Drug delivery systems
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Nanomaterial development
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Controlled release formulations
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Biomimetic membrane systems
The morphology and dimensions of these structures have been visualized using advanced microscopy techniques: "Finally, transmission electron microscopy (TEM) was obtained, where the shape and size of the self-assembled structures were appreciated."
Applications in Modern Biotechnology
The unique properties of Oleic Acid N-Hydroxysuccinimide have positioned it as a valuable tool in addressing "one of the main challenges facing materials science today... the synthesis of new biodegradable and biocompatible materials capable of improving existing ones."
The bioconjugation of oleic acid with amino acids and peptides represents a promising approach for developing novel biomaterials with tailored properties. These materials combine the biocompatibility of amino acid components with the hydrophobic character and membrane-interactive properties of oleic acid.
Current research continues to explore optimized synthesis methods, novel applications, and the development of more efficient bioconjugation strategies using Oleic Acid N-Hydroxysuccinimide and related activated esters.
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